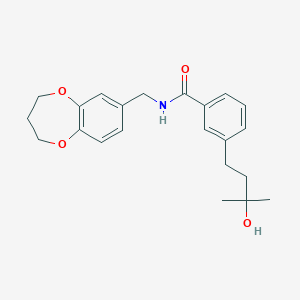

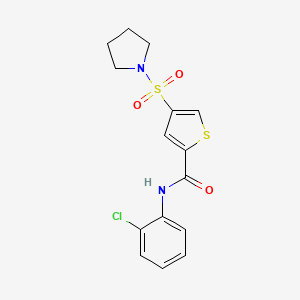

![molecular formula C16H13ClN4O3S B5554749 3-{2-[(2-氯苯基)氨基]-2-氧代乙基}-5-甲基-4-氧代-3,4-二氢噻吩并[2,3-d]嘧啶-6-甲酰胺](/img/structure/B5554749.png)

3-{2-[(2-氯苯基)氨基]-2-氧代乙基}-5-甲基-4-氧代-3,4-二氢噻吩并[2,3-d]嘧啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves the reaction of substituted benzyl chlorides with chloroacetic acid, leading to a series of novel derivatives. The structures of these compounds are usually confirmed by 1H NMR spectral data and elemental analysis. In the synthesis process, certain derivatives have been found to exhibit significant antimicrobial activity, surpassing that of reference drugs against specific microbial strains (Kolisnyk et al., 2015).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is planar, and the substituents attached to this core can significantly influence the compound's properties. In certain cases, the molecular structure has been determined through X-ray crystallography, providing insight into the compound's conformation and the impact of different substituents on its overall structure (Gangjee et al., 2009).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidine derivatives can undergo a variety of chemical reactions, including cyclization, chlorination, and nucleophilic substitution, which are essential for the synthesis of diverse derivatives with potential biological activities. These reactions can lead to the formation of compounds with varying substituents, significantly affecting their chemical properties and biological activities (Zhou et al., 2019).

科学研究应用

合成和抗菌活性

该化合物及其衍生物已被合成并研究了它们的抗菌活性。值得注意的是,一系列新型的3-氨基-5-甲基-2-(烷基硫代)-4-氧代-N-芳基-3,4-二氢噻吩并(2,3-d)嘧啶-6-甲酰胺衍生物对变形杆菌和铜绿假单胞菌菌株表现出显着的活性,优于针对枯草芽孢杆菌和白色念珠菌真菌的链霉素和甲硝唑等参考药物(Kolisnyk 等人,2015 年)。

稠环体系的合成

对新型吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶和相关稠环体系的合成研究有助于理解潜在的化学应用。这些化合物可作为合成子,进一步发展成为在药物化学中具有潜在应用的各种杂环化合物(Bakhite 等人,2005 年)。

抗真菌活性

一项关于噻吩并[2,3-d]嘧啶衍生物合成的研究重点介绍了它们的抗真菌活性,特别是对稻瘟菌的抗真菌活性。该研究旨在开发对稻瘟病、纹枯病和黄瓜白粉病具有预防作用的化合物,展示了这些化学化合物的农业应用(Konno 等人,1989 年)。

抗惊厥特性

已经研究了与该化合物家族相关的某些抗惊厥烯胺酮的晶体结构,突出了氢键在其生物活性中的重要性。这项研究为设计新的抗惊厥药物提供了见解(Kubicki 等人,2000 年)。

聚酰胺和聚酰亚胺材料

该化合物的衍生物已被用于芳香族聚酰胺和聚酰亚胺的合成,表明其与开发新型材料相关,由于其优异的热稳定性和机械性能,这些新型材料在电子和航空航天领域具有潜在应用(Yang & Lin,1995 年)。

作用机制

The mechanism of action of thienopyrimidines can vary widely depending on their specific structure and the target they interact with. Some thienopyrimidines have shown a broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

未来方向

属性

IUPAC Name |

3-[2-(2-chloroanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O3S/c1-8-12-15(25-13(8)14(18)23)19-7-21(16(12)24)6-11(22)20-10-5-3-2-4-9(10)17/h2-5,7H,6H2,1H3,(H2,18,23)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJNMNAVUFGBKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(2-Chloroanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

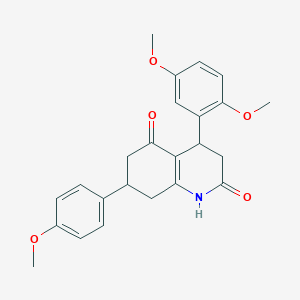

![N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5554686.png)

![3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5554718.png)

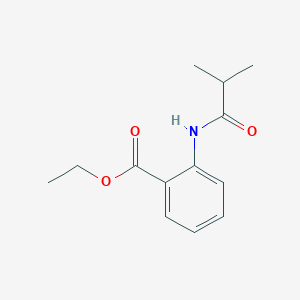

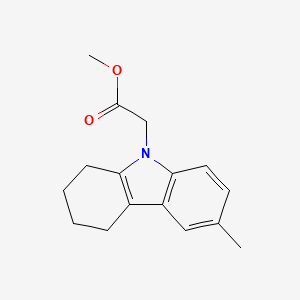

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5554727.png)

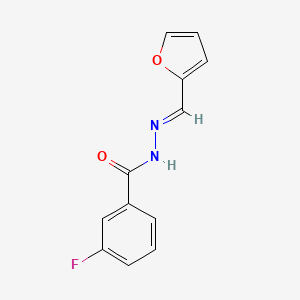

![4-(4-chlorophenyl)-N-[(5-methyl-2-furyl)methylene]-1-piperazinamine](/img/structure/B5554743.png)

![3-[5-(methylthio)-1H-tetrazol-1-yl]phenol](/img/structure/B5554746.png)

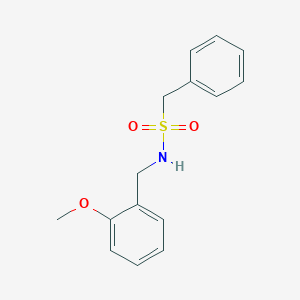

![N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-4-methylbenzenesulfonamide](/img/structure/B5554757.png)

![(1S*,5R*)-3-[(5-methyl-2-furyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5554775.png)